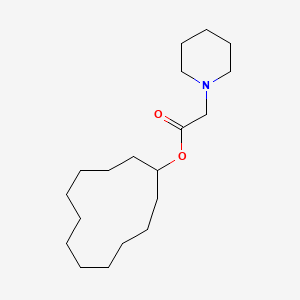![molecular formula C19H21N3O4 B15026935 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide](/img/structure/B15026935.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide: is a synthetic organic compound that features a unique structure combining a cyclohexene ring, a quinoline moiety, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often starting from aniline derivatives through a series of nitration, reduction, and cyclization reactions.
Coupling Reaction: The cyclohexene derivative is then coupled with the quinoline derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the nitro group on the quinoline moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the nitro group may undergo bioreduction to form reactive intermediates that can modify biological macromolecules. The cyclohexene and acetamide groups contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 1-(1-cyclohexen-1-yl)ethanone
- 2-(cyclohex-1-en-1-yl)ethylamine
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide is unique due to the presence of the nitroquinoline moiety, which imparts distinct electronic and steric properties. This makes it potentially more reactive and versatile in various chemical and biological applications compared to its analogs.
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-(6-nitroquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C19H21N3O4/c23-18(20-10-8-14-5-2-1-3-6-14)13-26-17-12-16(22(24)25)11-15-7-4-9-21-19(15)17/h4-5,7,9,11-12H,1-3,6,8,10,13H2,(H,20,23) |
Clave InChI |
SFDVAWBJNUOKNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC(=O)COC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15026853.png)
![4-(furan-2-yl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15026858.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B15026861.png)
![Ethyl {2-[(3-cyclohexylpropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B15026878.png)
![(5Z)-2-(furan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026884.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B15026890.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate](/img/structure/B15026892.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15026896.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15026897.png)

![(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15026904.png)
![cyclohexyl{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15026922.png)
![(3Z)-1-benzyl-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15026930.png)
methyl}phosphonate](/img/structure/B15026937.png)
